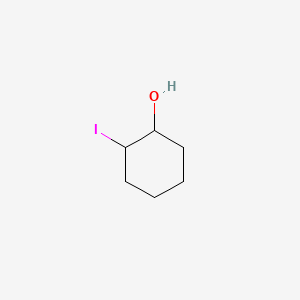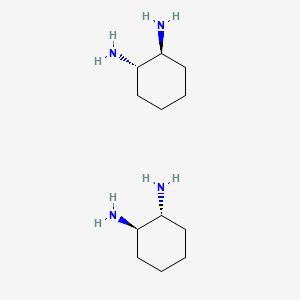
(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-trans-1,2-Diaminocyclohexane is an organic compound with the molecular formula C6H14N2. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is widely used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-1,2-Diaminocyclohexane typically involves the hydrogenation of 1,2-dicyanocyclohexane. This reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as Raney nickel or palladium on carbon. The reaction conditions are crucial to ensure the complete reduction of the nitrile groups to primary amines.
Industrial Production Methods
In an industrial setting, the production of (+/-)-trans-1,2-Diaminocyclohexane follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
(+/-)-trans-1,2-Diaminocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(+/-)-trans-1,2-Diaminocyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a chiral auxiliary in asymmetric synthesis.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including anticancer drugs and antibiotics.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (+/-)-trans-1,2-Diaminocyclohexane involves its ability to form stable complexes with metal ions. This property is exploited in coordination chemistry and catalysis. The compound can also interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions, influencing their structure and function.
類似化合物との比較
(+/-)-trans-1,2-Diaminocyclohexane can be compared with other similar compounds, such as:
1,2-Diaminoethane: A smaller analogue with similar reactivity but different steric properties.
1,2-Diaminopropane: Another analogue with an additional methyl group, affecting its reactivity and solubility.
Cyclohexane-1,2-diamine: A structural isomer with different spatial arrangement of the amino groups.
The uniqueness of (+/-)-trans-1,2-Diaminocyclohexane lies in its chiral nature and the ability to form stable complexes with metal ions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H28N4 |
|---|---|
分子量 |
228.38 g/mol |
IUPAC名 |
(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine |
InChI |
InChI=1S/2C6H14N2/c2*7-5-3-1-2-4-6(5)8/h2*5-6H,1-4,7-8H2/t2*5-,6-/m10/s1 |
InChIキー |
FZXAAJAZYIPUGV-JLCFLTIHSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)N)N.C1CC[C@@H]([C@H](C1)N)N |
正規SMILES |
C1CCC(C(C1)N)N.C1CCC(C(C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


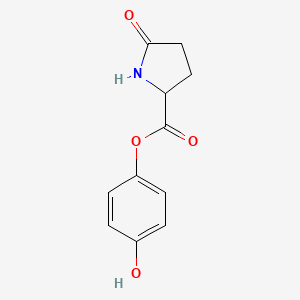
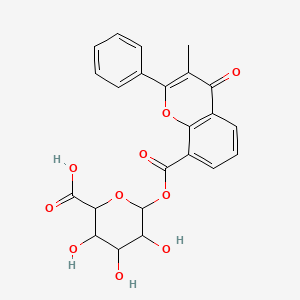
![(E)-alpha-Methyl-beta-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol](/img/structure/B12320900.png)
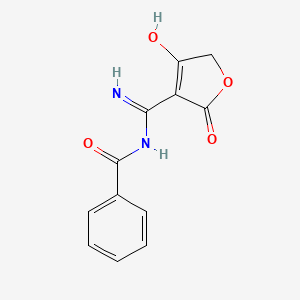
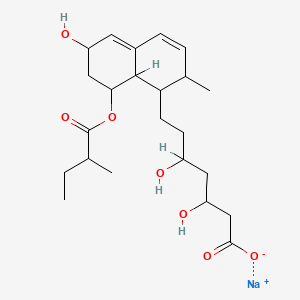
![tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12320904.png)
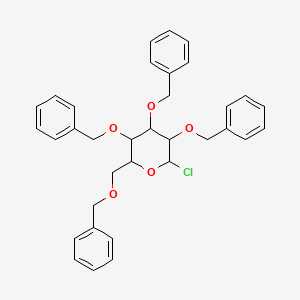
![[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B12320914.png)
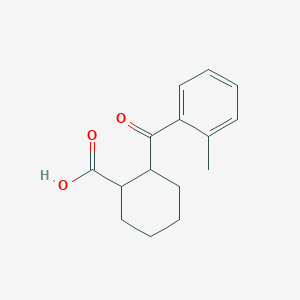
![4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B12320929.png)
![6-hydroxy-7,14-dimethoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12320952.png)
![1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate](/img/structure/B12320955.png)
![({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid](/img/structure/B12320962.png)
